molecular formula C11H18O3 B12582323 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one CAS No. 646038-36-0

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one

Cat. No.: B12582323
CAS No.: 646038-36-0
M. Wt: 198.26 g/mol
InChI Key: AXBVIBMBBWSFND-SNVBAGLBSA-N
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Description

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxolane ring and a decane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxolane ring. This intermediate is then reacted with propan-2-one under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-one: Similar in structure but with a different functional group.

    1,4-Dioxaspiro[4.5]decane: Lacks the propan-2-one moiety, making it less reactive in certain chemical reactions.

Uniqueness

1-[(7R)-1,4-dioxaspiro[45]decan-7-yl]propan-2-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646038-36-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]propan-2-one

InChI

InChI=1S/C11H18O3/c1-9(12)7-10-3-2-4-11(8-10)13-5-6-14-11/h10H,2-8H2,1H3/t10-/m1/s1

InChI Key

AXBVIBMBBWSFND-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)C[C@H]1CCCC2(C1)OCCO2

Canonical SMILES

CC(=O)CC1CCCC2(C1)OCCO2

Origin of Product

United States

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